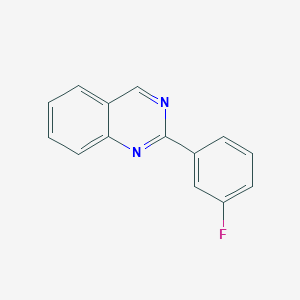

2-(3-Fluorophenyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9FN2 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

2-(3-fluorophenyl)quinazoline |

InChI |

InChI=1S/C14H9FN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H |

InChI Key |

BOLYKSUNPRRZGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Pharmacological Activities of 2 3 Fluorophenyl Quinazoline and Its Derivatives

Anticancer Activities and Underlying Molecular Mechanisms

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its broad range of pharmacological activities, including significant anticancer effects. nih.govijmpr.inscispace.com Derivatives of 2-(3-Fluorophenyl)quinazoline, in particular, have been the subject of research for their potential as therapeutic agents against various cancers. These compounds have demonstrated the ability to inhibit cancer cell growth through multiple mechanisms, such as inducing cell cycle arrest and apoptosis. nih.govmdpi.com

Inhibition of Oral Squamous Cell Carcinoma (OSCC) Cell Viability by 6,7-Disubstituted-2-(3-fluorophenyl)quinazolinone Derivatives

Recent studies have highlighted the potent cytotoxic effects of 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivatives against oral squamous cell carcinoma (OSCC) cells. nih.goviiarjournals.org Among a series of synthesized compounds, a derivative identified as HoLu-12 demonstrated significant and superior reduction in the viability of OSCC cells. iiarjournals.orgiiarjournals.orgnih.gov This highlights the potential of this specific substitution pattern on the quinazolinone core for targeting OSCC.

The cytotoxic potential of these derivatives was assessed using the sulforhodamine B (SRB) assay, a method for determining cell density based on the measurement of cellular protein content. iiarjournals.orgnih.gov The results indicated that HoLu-12 was particularly effective against OSCC cell lines such as CAL27 and OECM-1, showing greater toxicity to these cancer cells compared to noncancerous cell lines. iiarjournals.orgiiarjournals.org

| Cell Line | Cell Type | Effect of HoLu-12 |

|---|---|---|

| CAL27 | Oral Squamous Cell Carcinoma | Significantly reduced viability |

| OECM-1 | Oral Squamous Cell Carcinoma | Significantly reduced viability |

| HaCaT | Noncancerous Keratinocyte | Less affected |

| FHC | Noncancerous Fetal Colon Epithelial | Less affected |

| OMF | Noncancerous Oral Mucosa Fibroblast | Not obviously affected |

Induction of G2/M-Phase Cell Cycle Arrest by Specific Fluorophenyl Quinazolinones

A key mechanism underlying the anticancer activity of specific fluorophenyl quinazolinone derivatives, such as HoLu-12, is the induction of cell cycle arrest at the G2/M phase. nih.govmdpi.comiiarjournals.org This was determined through flow cytometry analysis of cancer cells treated with these compounds. iiarjournals.orgnih.gov The arrest in the G2/M phase prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. iiarjournals.orgmdpi.com

Treatment of CAL27 OSCC cells with HoLu-12 led to a significant accumulation of cells in the G2/M phase of the cell cycle. iiarjournals.orgiiarjournals.org This effect was observed to be concentration-dependent. iiarjournals.org Prolonged arrest in the M-phase is known to trigger apoptosis, suggesting a direct link between the cell cycle inhibitory effects of these compounds and their ability to induce cancer cell death. iiarjournals.org

Upregulation of Cell Cycle Proteins and Enhanced Histone Phosphorylation

The induction of G2/M arrest by fluorophenyl quinazolinones is accompanied by the upregulation of key cell cycle regulatory proteins. nih.govmdpi.comiiarjournals.org Western blot analysis revealed that treatment with HoLu-12 increased the expression of cyclin B in OSCC cells. iiarjournals.org Cyclin B is a crucial regulator of the transition from the G2 to the M phase of the cell cycle. iiarjournals.org

Furthermore, these compounds enhance the phosphorylation of histone H3 at serine 10 (Ser10). nih.govmdpi.comiiarjournals.org Histone H3 phosphorylation is a critical event for chromosome condensation and segregation during mitosis. iiarjournals.orgnih.gov The increased levels of both cyclin B and phosphorylated histone H3 (Ser10) are indicative of the cells being arrested in mitosis, a state which can subsequently lead to apoptosis. iiarjournals.org

Facilitation of Poly(ADP-ribose) Polymerase (PARP) Cleavage, Indicative of Apoptosis

A hallmark of apoptosis, or programmed cell death, is the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.comiiarjournals.org Fluorophenyl quinazolinone derivatives, including HoLu-12, have been shown to facilitate this cleavage in cancer cells. iiarjournals.org The cleavage of PARP is carried out by caspases, which are key executioner proteins in the apoptotic pathway. uniprot.org

In CAL27 cells treated with HoLu-12, a significant increase in the levels of cleaved PARP was observed. iiarjournals.org This finding, along with the induction of G2/M arrest and the upregulation of mitotic proteins, strongly suggests that these compounds first induce mitotic arrest, which is then followed by the initiation of apoptosis. iiarjournals.orgnih.gov The cleaved form of PARP can interfere with DNA repair, further promoting apoptosis. uniprot.org

Synergistic Cytotoxic Effects in Combination with Established Chemotherapeutic Agents (e.g., 5-Fluorouracil)

An important aspect of the therapeutic potential of fluorophenyl quinazolinone derivatives is their ability to work synergistically with existing chemotherapeutic drugs. nih.goviiarjournals.org Studies have demonstrated that the combination of HoLu-12 and 5-fluorouracil (B62378) (5-FU), a commonly used chemotherapy agent, results in a synergistic toxic effect on OSCC cells. iiarjournals.orgiiarjournals.org

This synergistic interaction is significant because it could potentially allow for the use of lower doses of 5-FU, thereby reducing its associated side effects and overcoming drug resistance. iiarjournals.orgiiarjournals.org The combination index (CI) values, a measure of the interaction between two drugs, indicated a synergistic effect when HoLu-12 and 5-FU were used together on CAL27 cells. iiarjournals.orgiiarjournals.org

| Combination | Effect | Combination Index (CI) Value |

|---|---|---|

| HoLu-12 (2.5 μM) + 5-FU (0.5-2.5 μM) | Highest synergistic toxic effect | 0.63 ± 0.04 |

Tyrosine Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, EGFR) by Fluorophenyl Quinazoline Analogues

The quinazoline core is a well-established scaffold for the development of tyrosine kinase inhibitors. mdpi.comgoogle.comtandfonline.com Several marketed anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on this structure and function by inhibiting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival. mdpi.com

Analogues of fluorophenyl quinazoline have also been investigated as inhibitors of tyrosine kinases, including EGFR. rsc.orgnih.gov For instance, anilino quinazoline derivatives with a 3-chloro-4-fluorophenyl group have shown high therapeutic efficacy in non-small cell lung cancer (NSCLC) cells by targeting EGFR. rsc.org The inhibition of EGFR by these compounds interferes with downstream signaling pathways that are crucial for tumor growth and progression. google.com The ability of these compounds to bind to the ATP-binding site of the kinase domain is a key aspect of their inhibitory mechanism. mdpi.com

Cathepsin B and H Inhibition by 2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cathepsins are a class of proteases involved in various physiological and pathological processes, including cancer progression. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives have been synthesized and evaluated as potential non-peptidyl inhibitors of cathepsins B and H. jddtonline.inforesearcher.lifeorcid.org Among these, 2-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one was identified as one of the most effective inhibitors of cathepsin H. jddtonline.info Another compound from the same series, 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, demonstrated the highest level of inhibition against cathepsin B. jddtonline.info The research highlights that the 4-fluorophenyl group confers moderate inhibitory activity against both cathepsin B and H.

Table 1: Cathepsin Inhibition by 2,3-Dihydroquinazolin-4(1H)-one Derivatives

| Compound | Target Enzyme | Inhibitory Activity |

| 2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Cathepsin H | Identified as one of the most effective inhibitors. jddtonline.info |

| 2-(4-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Cathepsin B | Moderate enzyme inhibition. |

| 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | Cathepsin B | Demonstrated the highest level of inhibition in its series. jddtonline.info |

| 2,3-Dihydro-2-(4-methylphenyl)quinazolin-4(1H)-one | Cathepsin H | Identified as one of the most effective inhibitors. jddtonline.info |

Broader Anticancer Mechanisms (e.g., Tubulin Inhibition, PI3K Inhibition)

Derivatives of fluorophenyl quinazoline have been investigated for their anticancer potential through various mechanisms beyond cathepsin inhibition, notably targeting tubulin polymerization and key signaling pathways like PI3K/AKT.

Tubulin Polymerization Inhibition: Tubulin is a critical protein for cell division, making it a prime target for anticancer drugs. noveltyjournals.com Certain quinoline (B57606) derivatives, which share structural similarities with quinazolines, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov For instance, pyrazole-benzene sulfonamide hybrids have demonstrated significant inhibitory effects on tubulin assembly by binding to the colchicine (B1669291) site. noveltyjournals.com

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer. mdpi.com A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. mdpi.com Compound 13k from this series emerged as a highly potent agent, inhibiting PI3Kα with an IC50 value of 1.94 nM and showing strong antiproliferative activity against various tumor cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM. mdpi.com This compound was found to induce G2/M phase cell cycle arrest and apoptosis in HCC827 lung cancer cells. mdpi.com

Aurora A Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their dysfunction can lead to cancer. nih.gov A study on new quinazoline derivatives identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e) as a potent and selective inhibitor of Aurora A kinase. nih.gov This compound induced G1 phase cell cycle arrest and apoptosis in the MCF-7 breast cancer cell line. nih.gov

Oral Squamous Cell Carcinoma: A 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to significantly inhibit the viability of oral squamous cell carcinoma (OSCC) cells. nih.gov Its mechanism involves inducing G2/M-phase cell cycle arrest, which is followed by apoptosis. nih.gov

Table 2: Anticancer Activity of Selected Fluoroquinazoline Derivatives

| Compound/Derivative Class | Mechanism of Action | Target Cell Line(s) | Key Findings |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα Inhibition | Various tumor cells | Potent inhibition with IC50 values from 0.09 µM to 0.43 µM; induced G2/M arrest and apoptosis. mdpi.com |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase Inhibition | MCF-7 (Breast) | Arrested the cell cycle at the G1 phase and induced apoptosis. nih.gov |

| 6,7-Disubstituted-2-(3-fluorophenyl)quinazolinone | Mitotic Arrest, Apoptosis | OSCC (Oral) | Induced G2/M-phase cell cycle arrest and subsequent apoptosis. nih.gov |

Anti-Inflammatory Properties of Fluorine-Containing Quinazoline Derivatives

Quinazoline derivatives are recognized for their anti-inflammatory effects. ekb.egnih.govresearchgate.net The inclusion of fluorine atoms often enhances this activity. orientjchem.orgorientjchem.org These compounds primarily exert their effects by inhibiting key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway. orientjchem.orgnih.govnih.gov

Several studies have synthesized novel fluorinated quinazolinone derivatives and confirmed their anti-inflammatory potential. orientjchem.orgorientjchem.org Molecular modeling studies have shown that these compounds can bind effectively to the active site of the COX-2 enzyme. orientjchem.orgorientjchem.org Specifically, derivatives that incorporate triazole, thiadiazole, and oxadiazole rings have demonstrated high in vitro anti-inflammatory activity. orientjchem.orgorientjchem.org

One study found that fluorine-substituted benzo[h]quinazoline-2-amine derivatives act as NF-κB inhibitors. A specific compound, 8c , significantly reduced the phosphorylation of IκBα and p65, which are key steps in activating the NF-κB pathway. nih.govresearchgate.net This compound also decreased the production of reactive oxygen species (ROS) and the expression of proteins involved in the inflammasome complex, such as NLRP3. nih.govresearchgate.net Furthermore, quinazolinone derivatives with halogen substituents (chlorine or fluorine) were shown to effectively inhibit the lipopolysaccharide (LPS)-induced gene expression of COX-2 and interleukin-1β (IL-1β) in macrophage cell lines. nih.gov

Antimicrobial Activities, Including Antibacterial and Antifungal Effects

Fluorine-containing quinazoline derivatives have demonstrated significant antimicrobial properties, with activity against a range of bacteria and fungi. sioc-journal.cnresearchgate.netnih.govresearchgate.netacs.org

Antifungal Activity: A study involving 1,3,4-oxa(thia)diazole derivatives with a 6-fluoroquinazoline (B579947) moiety revealed good antifungal activity. sioc-journal.cnresearchgate.net For instance, compound 6v showed inhibition rates of 71% against Cytospora mandshurica and 72% against Colletotrichum gloeosporioides at a concentration of 50 μg/mL, outperforming the control agent Hymexazol. sioc-journal.cnresearchgate.net Other compounds in the series also displayed notable inhibition against Gibberella zeae. sioc-journal.cnresearchgate.net In another study, 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives were synthesized, and compounds 3a, 3g, and 3h were found to have good antifungal activities. researchgate.net

Antibacterial Activity: Newly synthesized fluoroquinazolinone derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov Compounds 10b and 10d had significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against the tested bacteria. nih.gov Additionally, 1,2,4-triazole (B32235) Mannich base derivatives carrying a 6-fluoroquinazolinylpiperidinyl moiety exhibited excellent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen that causes rice bacterial blight. acs.org Compound 4f from this series was particularly potent, with an EC50 value approximately five times lower than the commercial bactericide bismerthiazol. acs.org Some derivatives have also shown potent antibiofilm activity. nih.gov

Table 3: Antimicrobial Activity of Selected Fluoroquinazoline Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/Finding |

| 1,3,4-Oxa(thia)diazole derivative (6v ) | C. mandshurica, C. gloeosporioides | 71-72% inhibition at 50 μg/mL. sioc-journal.cnresearchgate.net |

| Fluoroquinazolinone derivative (10b , 10d ) | Gram-positive & Gram-negative bacteria | Good MIC and MBC values. nih.gov |

| 1,2,4-Triazole Mannich base derivative (4f ) | Xanthomonas oryzae pv. oryzae | Potent activity with EC50 of 18.8 μg/mL, superior to bismerthiazol. acs.org |

| 6-Fluoro-4-alkyl(aryl)thioquinazoline (3a, 3g, 3h ) | Fungi | Good antifungal activity. researchgate.net |

Antiviral Activities against Specific Pathogens

The antiviral potential of fluoro-quinazoline derivatives has been explored against several viruses, including pathogenic alphaviruses and herpesviruses. researchgate.netnih.gov

A quinazoline derivative identified as DCR 137 (6-fluoro-quinazoline-2,4-diamine) was found to be a potent inhibitor of the Chikungunya virus (CHIKV). nih.gov It demonstrated a dose-dependent reduction in viral protein levels and was more protective than the reference drug ribavirin, reducing plaque-forming units significantly. researchgate.netnih.gov Further testing showed that DCR 137 was also effective against the Ross River virus (RRV), another alphavirus, suggesting it could be a broad-spectrum antiviral candidate. nih.gov

In another study, a series of novel fluorine-substituted quinazolines were synthesized and found to exhibit significant in vitro activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. researchgate.net Additionally, quinazoline–coumarin hybrid molecules have been synthesized and evaluated for antiviral properties. researchgate.net Some of these hybrids displayed broad-spectrum activity against both Chikungunya and Hepatitis C viruses (HCV). researchgate.net

Anticonvulsant Potency of Fluorophenyl Quinazoline Analogues

The quinazolin-4(3H)-one structure is a well-established scaffold for compounds with central nervous system activity, including anticonvulsant effects. mdpi.comresearchgate.netresearchgate.net The classic sedative-hypnotic drug methaqualone is a notable example. mdpi.comresearchgate.net

Structure-activity relationship (SAR) studies indicate that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, while substitutions at positions 2 and 3 are crucial for modulating anticonvulsant potency. mdpi.com Research on new quinazolin-4(3H)-one derivatives has shown that many possess potential anticonvulsant properties, as demonstrated in the pentylenetetrazole (PTZ) induced seizure model. mdpi.com The proposed mechanism for some of these analogues involves binding to the allosteric site of the GABAA receptor. mdpi.com

Screening of 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones revealed promising anticonvulsant activity, particularly for compounds with a single ortho substituent on the 3-aryl group. nih.gov Compounds 6l (3-o-tolyl) and 8i (3-o-chlorophenyl) provided good protection against both maximal electroshock (MES)- and subcutaneous Metrazol (scMet)-induced seizures with relatively low neurotoxicity in mice. nih.gov

Other Documented Pharmacological Effects (e.g., Antihypertensive, Antimalarial, Antioxidant)

Beyond the specific activities detailed above, the versatile quinazoline scaffold, especially when fluorinated, has been associated with a wide array of other pharmacological effects. nih.govijmpr.inresearchgate.net

Antihypertensive: The quinazoline core is present in established antihypertensive drugs like prazosin (B1663645) and doxazosin, which act as adrenergic blockers. nih.govwikipedia.org While specific studies on the antihypertensive effects of this compound are not detailed in the provided context, the general class of quinazolines is well-recognized for its cardiovascular applications. nih.govekb.eg

Antimalarial: Quinazoline derivatives have been explored for their potential as antimalarial agents. nih.govresearchgate.net Oxidative stress is a key pathological feature of malaria, and compounds with antioxidant properties may offer therapeutic benefits. nih.govfrontiersin.org

Antioxidant: The antioxidant activity of quinazoline derivatives has been documented. researchgate.netresearchgate.net This property can be beneficial in conditions associated with oxidative stress, such as malarial infections. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Quinazoline Analogues

Positional Isomerism of Fluorine on the Phenyl Ring and its Influence on Biological Activity

The location of the fluorine atom on the 2-phenyl substituent is a crucial factor in the biological activity of fluorophenyl quinazoline (B50416) derivatives. The concept of positional isomerism, where functional groups are arranged differently on a core structure, can lead to vastly different pharmacological properties. nih.gov While the subject of this article is the meta-fluoro isomer, 2-(3-Fluorophenyl)quinazoline, its comparison with ortho- and para-fluoro isomers is fundamental to understanding its SAR.

Studies on related quinazoline scaffolds have demonstrated the significance of substituent positioning. For instance, in a series of 2-anilino-4-amino substituted quinazolines evaluated for antimalarial activity, the ortho-methoxy analogue showed reduced activity (EC₅₀ = 526 nM) compared to the corresponding meta-methoxy (EC₅₀ = 230 nM) and para-methoxy (EC₅₀ = 124 nM) compounds. acs.org This highlights a general principle where ortho substitution can be detrimental to activity, possibly due to steric hindrance. acs.org

Impact of Substituents at Various Positions (e.g., 2, 3, 4, 6, 7, 8) of the Quinazoline Ring on Pharmacological Profile

Beyond the 2-phenyl ring, substitutions on the quinazoline core itself are critical for modulating the pharmacological profile. SAR studies reveal that positions 4, 6, 7, and 8 are particularly important. nih.govekb.eg

Positions 6 and 7: These positions on the fused benzene (B151609) ring are frequently targeted for modification.

For Anticancer Activity: The introduction of electron-donating groups, such as two methoxy (B1213986) groups (dimethoxy) at the 6 and 7 positions, is a known strategy to increase anticancer activity. In a series of 6,7-dimorpholinoalkoxy quinazoline derivatives, those with a three-carbon chain linker were more potent against the A431 cell line than those with a two-carbon linker. The presence of bulky substituents at these positions can increase potency. acs.org

For Antimicrobial Activity: The presence of halogen atoms, such as iodine, at positions 6 and 8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov

Position 4: This position is a key site for modification, often determining the mechanism of action.

The 4-anilinoquinazoline (B1210976) scaffold is a privileged structure for developing potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. acs.org The aniline (B41778) ring itself can be further substituted, with electron-withdrawing groups like chloro and fluoro being advantageous for antiproliferative activity. acs.org

Replacement of the aniline moiety at the 4-position with other groups often leads to a decrease in activity. acs.org However, replacing the NH linker of the 4-anilino group with an amide or urea (B33335) moiety was explored to increase molecular planarity, a feature of some potent ABCG2 inhibitors. researchgate.net

For antimicrobial quinazolinones, amine or substituted amine groups at the 4th position can enhance activity. nih.gov

Position 3: In quinazolin-4-one scaffolds, the substituent at the N-3 position plays a significant role.

The presence of a substituted aromatic ring at position 3 is considered essential for the antimicrobial activities of many quinazolinone derivatives. nih.govekb.eg

In a series of S-alkylated quinazolin-4(3H)-ones, the optimal structure for dual EGFR/VEGFR-2 inhibition featured a 4-methylphenyl group at the N3-position. nih.gov

The following table summarizes the impact of substituents at various positions on the quinazoline ring.

| Position | Substituent Type | Observed Impact on Activity | Pharmacological Activity | Reference |

|---|---|---|---|---|

| 6, 7 | Dimethoxy, Dimorpholinoalkoxy | Increased Potency | Anticancer (EGFR Inhibition) | |

| 6, 8 | Halogens (e.g., Iodine) | Improved Activity | Antimicrobial | nih.gov |

| 4 | Anilino Group | Privileged scaffold for potent activity | Anticancer (EGFR Inhibition) | acs.org |

| 4 | Amine/Substituted Amines | Enhanced Activity | Antimicrobial | nih.gov |

| 3 | Substituted Aromatic Ring | Essential for Activity | Antimicrobial | nih.govekb.eg |

| 3 | 4-Methylphenyl Group | Optimal for dual inhibition | Anticancer (EGFR/VEGFR-2) | nih.gov |

Specific SAR Determinants for Potent Anticancer Activity in Fluorophenyl Quinazolines

The development of fluorophenyl quinazolines as anticancer agents often targets protein kinases like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org The SAR for potent anticancer activity is well-defined.

A crucial pharmacophoric group for EGFR inhibitory activity is the 4-anilinoquinazoline moiety, especially with substitutions at the C-6 and/or C-7 positions. acs.org The combination of a 2-(fluorophenyl) group with these other structural features can lead to highly potent compounds.

Substitutions on the 4-Anilino Ring: Electron-withdrawing groups on the aniline ring are beneficial. The 3-chloro-4-fluoro-aniline substituted quinazoline is a recurring motif in potent EGFR inhibitors. acs.org

Substitutions at C-6 and C-7: As mentioned, small alkoxy groups like dimethoxy at positions 6 and 7 of the quinazoline core increase activity. A 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to significantly inhibit oral squamous cell carcinoma cell viability by inducing G2/M-phase cell cycle arrest. ijfmr.com

Dual Inhibition: Some quinazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. SAR studies revealed the importance of two electron-withdrawing groups on the terminal phenyl ring for potent dual inhibition. acs.org

The table below presents data for selected quinazoline derivatives and their anticancer activity.

| Compound Structure/Description | Key SAR Feature | Biological Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-4-(3-chloro-4-fluorophenyl)aminoquinazoline | C6/C7-dimethoxy, 4-(3-chloro-4-fluoroanilino) | EGFR TK | 3.8 nM | acs.org |

| 6,7-Disubstituted-2-(3-fluorophenyl)quinazolinone derivative | C6/C7-disubstitution, 2-(3-fluorophenyl) | Oral Squamous Cell Carcinoma (OSCC) | Significant inhibition | ijfmr.com |

| Quinazoline-N-4-fluorophenyl compound 45 | N-4-fluorophenyl | HepG-2 | 4.36 µM | encyclopedia.pub |

| Quinazoline-N-4-fluorophenyl compound 45 | N-4-fluorophenyl | HCT116 | 7.34 µM | encyclopedia.pub |

| Naphthyl-substituted aryloxyquinazoline (37) | 4-Aryloxy-quinazoline, Naphthyl substitution | VEGFR-2 | 30 nM | acs.org |

General SAR Principles for Other Observed Pharmacological Activities

Besides anticancer effects, quinazoline derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netmdpi.com

Antimicrobial Activity: The SAR for antimicrobial activity often differs from that for anticancer activity.

Positions 2 and 3: The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often essential for antimicrobial activity. ekb.eg

Positions 6 and 8: Halogen atoms at the 6 and 8 positions of the quinazolinone ring can improve antimicrobial potency. ekb.eg

Anti-inflammatory and Anticonvulsant Activity:

Anti-inflammatory: A series of 2,3,6-trisubstituted quinazolinone derivatives showed variable anti-inflammatory activity. researchgate.net Compounds with o-methoxyphenyl substituents at C-3 and p-dimethylaminophenyl at C-2 showed activity higher than the standard phenylbutazone. researchgate.net

Anticonvulsant: Certain 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were evaluated for anticonvulsant activity, with some showing potency similar to standard drugs like phenytoin (B1677684) and carbamazepine. researchgate.net

Computational Approaches in the Study of 2 3 Fluorophenyl Quinazoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial for understanding the binding modes and affinities of potential drug candidates.

In the study of 2-(3-fluorophenyl)quinazoline and its derivatives, molecular docking has been employed to elucidate their interactions with various biological targets. For instance, derivatives of 2-phenyl-quinazolin-4(3H)-one have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are significant in cancer and microbial chemotherapy. mdpi.com These studies help in recognizing the hypothetical binding motifs and understanding the structure-activity relationships. mdpi.com

Research on quinazolinone derivatives has shown that substitutions at different positions of the quinazoline (B50416) scaffold can significantly influence binding affinity. For example, the introduction of a 2-styryl moiety or an aryl group at the 6-position of the quinazolin-4-one core has been investigated for anticancer and antimicrobial activities. mdpi.com Molecular docking simulations of these derivatives have helped to predict their binding modes within the active sites of target enzymes. mdpi.com

Furthermore, docking studies have been instrumental in the design of novel quinazolinone derivatives as potent inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov For example, certain quinazoline compounds were found to be low nanomolar inhibitors of these kinases, and molecular docking helped to rationalize their multi-targeted activity. nih.gov The interactions observed in docking studies, such as hydrogen bonding and hydrophobic interactions, are critical for the stability of the ligand-protein complex and are often correlated with the biological activity of the compounds. rsc.orgtandfonline.com

| Derivative Type | Target | Key Findings from Docking | Reference |

|---|---|---|---|

| 2-Styrylquinazolin-4(3H)-ones | DHFR and TS | Prediction of binding motifs within the active sites. | mdpi.com |

| Quinazoline-based multi-targeted inhibitors | EGFR, VEGFR-2, PDGFR-β | Rationalization of multi-targeted activity and identification of key interactions. | nih.gov |

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | TLR4 | Identification of hydrophobic interactions and hydrogen bonding stabilizing the complex. | rsc.org |

| 2-Substituted-3-allyl-4(3H)-quinazolinone derivatives | GABA-A receptor | Prediction of binding affinity correlated with anticonvulsant activity. | semanticscholar.org |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide detailed insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

For quinazoline derivatives, DFT calculations have been utilized to analyze their structural and electronic properties. For example, a study on anti-Zika quinazoline compounds, including a derivative of this compound, employed the B3LYP/6-31G** method for geometry optimizations and structural analysis. eurjchem.com Such calculations help in understanding the conformational stability of the core ring structure and the variations in the side chains. eurjchem.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters derived from DFT calculations. The energy gap between HOMO and LUMO is an indicator of the chemical reactivity of a molecule. eurjchem.com A small HOMO-LUMO gap suggests high chemical reactivity and the ease of intramolecular charge transfer. eurjchem.com Furthermore, molecular electrostatic potential (MEP) maps, also generated from DFT calculations, provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. eurjchem.com

These computational insights are valuable for understanding how compounds like this compound and its analogs might interact with biological targets at an electronic level, complementing the structural information obtained from molecular docking. eurjchem.com

In Silico Prediction of Biological Activity and ADME Properties

In silico methods are widely used to predict the biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable properties, thus saving time and resources.

For quinazoline derivatives, computational tools are employed to predict their potential as therapeutic agents. For instance, the cytotoxic activities of a series of quinazolinone derivatives have been assessed against various cancer cell lines, and computational studies, including molecular docking, have been used to confirm the biological activity. researchgate.netnih.gov

The prediction of ADME properties is also a critical aspect of in silico analysis. Lipinski's rule of five is a well-known guideline used to evaluate the drug-likeness of a compound based on its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov Many synthesized quinazolinone derivatives have been evaluated against these rules to assess their potential as orally active drugs. researchgate.netnih.gov

The prediction of biological activity is not limited to anticancer properties. For example, the anticonvulsant activity of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives has been evaluated and correlated with their binding affinity to the GABA-A receptor, as predicted by molecular modeling. semanticscholar.org These in silico predictions provide a strong rationale for the synthesis and further experimental testing of promising compounds.

Application of Machine Learning Algorithms in Quinazoline Drug Design and Optimization

Machine learning (ML) algorithms are increasingly being applied in drug design and optimization to analyze large datasets and build predictive models. These models can identify complex relationships between the chemical structures of compounds and their biological activities, which can be difficult to discern through traditional methods.

In the context of quinazoline drug design, ML can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. While specific applications of ML to this compound were not found in the search results, the broader application of ML to quinazoline derivatives is an active area of research. These models use molecular descriptors (physicochemical properties, topological indices, etc.) as input features to predict the biological activity of new or untested compounds.

The development of such predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable ADME profiles. As more data on the biological activities of quinazoline derivatives become available, the accuracy and predictive power of ML models are expected to improve, further aiding in the design and optimization of this important class of compounds.

Preclinical Pharmacokinetic and Metabolic Profiling of 2 3 Fluorophenyl Quinazoline Derivatives

In Vitro Metabolic Stability Assessments (e.g., using Liver Microsomes and Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound will be metabolized in the body. These tests typically utilize liver-derived systems, such as liver microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism. thermofisher.com Microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes and are often used to assess Phase I metabolism. srce.hr Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically complete model for predicting hepatic clearance. thermofisher.comsrce.hr

In these assays, the test compound is incubated with either microsomes or hepatocytes from various species (e.g., human, rat, mouse), and the disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com A longer half-life and lower intrinsic clearance generally indicate higher metabolic stability.

For fluoro-anilino-quinazoline derivatives, studies using cryopreserved human hepatocytes have demonstrated clear differences in stability based on the fluorine atom's position. nih.gov Derivatives with the fluorine at the 3-position of the aniline (B41778) ring showed significantly greater metabolic stability compared to those with fluorine at the 2- or 4-positions. nih.gov

| Compound Class (Isomer) | % Parent Compound Remaining (at 120 min) | Relative Stability |

| 4-(3-Fluoroanilino)quinazoline derivative | ~75% | High |

| 4-(2-Fluoroanilino)quinazoline derivative | ~50% | Moderate |

| 4-(4-Fluoroanilino)quinazoline derivative | <5% | Low |

Table 1: Illustrative metabolic stability of 6,7-dialkoxy-4-(fluoroanilino)quinazoline isomers following incubation with human hepatocytes. The data demonstrates that the 3-fluoro isomer exhibits the highest stability. Data adapted from a study on [¹⁸F]-labeled anilinoquinazolines. nih.gov

Influence of Fluorine Substitution on Metabolic Pathways and Stability

The introduction of a fluorine atom into a drug molecule is a common medicinal chemistry strategy to enhance metabolic stability. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block metabolically vulnerable sites, preventing oxidation by CYP enzymes. rsc.org This "fluorine effect" can profoundly alter a compound's pharmacokinetic properties. nih.gov

The position of fluorine substitution is critical. In studies of fluoroanilino-quinazoline derivatives, the position on the aniline ring dramatically influences metabolic fate. nih.gov Compounds with a fluorine at the 4-position (para) are highly susceptible to metabolic degradation through defluorination. nih.gov This metabolic instability is a significant liability. In contrast, derivatives with fluorine at the 2- (ortho) or 3- (meta) positions are substantially more stable. nih.gov The 3-fluoro derivatives, in particular, show the greatest resistance to metabolic degradation in human hepatocyte assays. nih.gov This enhanced stability is attributed to the electronic properties and steric hindrance conferred by the fluorine atom at the meta position, which makes the molecule a poorer substrate for the enzymes responsible for defluorination. nih.govrsc.org

Clearance Mechanisms, Including Active Transport Processes

Clearance (CL) is a measure of the body's efficiency in eliminating a drug. In preclinical stages, in vitro intrinsic clearance (CLint) values from hepatocyte or microsomal assays are scaled to predict in vivo hepatic clearance. srce.hrnuvisan.com Metabolism is a primary driver of clearance for many quinazoline (B50416) derivatives, with the rate of enzymatic breakdown in the liver determining how quickly the compound is removed from circulation. frontiersin.org The main enzymes involved are often from the cytochrome P450 superfamily, particularly CYP3A4 and CYP2D6. frontiersin.org

Pharmacokinetic Parameters: Volume of Distribution and Elimination Half-Life

The volume of distribution (Vd) and elimination half-life (t½) are crucial pharmacokinetic parameters that describe a drug's behavior in the body. Vd is an apparent volume that indicates the extent of a drug's distribution into body tissues compared to the plasma; a high Vd suggests extensive tissue distribution. acs.org The elimination half-life is the time required for the drug's plasma concentration to decrease by half, reflecting its persistence in the body. acs.org

While specific data for 2-(3-Fluorophenyl)quinazoline is not publicly available, studies on structurally related 4(3H)-quinazolinone derivatives provide illustrative pharmacokinetic values in preclinical models. For instance, after oral administration in mice, a lead quinazolinone compound demonstrated a large volume of distribution and a terminal elimination half-life of over 6 hours, suggesting good tissue penetration and moderate persistence. acs.org

| Parameter | Value (IV Administration) | Value (Oral Administration) |

| Cmax (ng/mL) | 1180 | 408 |

| CL (mL/min/kg) | 6.9 | - |

| Vd (L/kg) | 0.30 | - |

| Elimination t½ (h) | ≥ 20 | > 20 |

| Oral Bioavailability (F%) | - | 50% |

Table 2: Example pharmacokinetic parameters for a 4(3H)-quinazolinone antibacterial compound (Compound 2 from Bouley et al., 2016) in ICR mice following a 10 mg/kg dose. These values are presented as illustrative examples for this class of compounds. acs.org

Identification and Characterization of Major Metabolites

Identifying the major metabolites of a drug candidate is essential for understanding its biotransformation and ensuring that no unique or disproportionate human metabolites are formed. This process typically involves incubating the parent drug with in vitro systems like liver microsomes and analyzing the resulting mixture with high-resolution mass spectrometry to identify and characterize the structures of the breakdown products. srce.hr

For fluorinated quinazoline derivatives, the metabolic pathways are heavily influenced by the position of the fluorine atom. For 4-fluoroanilino-quinazolines, a primary metabolic pathway is defluorination, which results in the formation of polar metabolites. nih.gov For more stable isomers like the 3-fluoro derivatives, metabolism is more likely to proceed through other pathways common to the quinazoline scaffold, such as oxidation mediated by CYP enzymes. frontiersin.org Detailed structural elucidation would confirm the exact sites of modification, which could include hydroxylation of the aromatic rings or other oxidative transformations.

Distribution Profiles in Preclinical Models

The distribution profile of a drug describes where it goes in the body after administration. This is often studied in preclinical animal models by measuring the concentration of the compound in various tissues over time. For fluorinated quinazoline derivatives being evaluated as imaging agents, biodistribution studies in tumor-bearing mice have been conducted. nih.gov

These studies revealed that the distribution is highly dependent on metabolic stability. The relatively stable 4-(2-fluoroanilino) and 4-(3-fluoroanilino) quinazoline derivatives showed low uptake in most tissues, including bone. nih.gov However, the metabolically labile 4-(4-fluoroanilino) derivatives showed significant accumulation in bone (up to 15% of the injected dose per gram). nih.gov This high bone uptake is a direct consequence of in vivo defluorination, where the released [¹⁸F]fluoride ion is taken up by the bone matrix. nih.gov In other studies, a different quinazolinone derivative showed thigh tissue concentrations that were ninefold higher than plasma concentrations, indicating favorable distribution to tissues relevant for its therapeutic purpose. acs.org

| Tissue | % Injected Dose / Gram (ID/g) at 2h post-injection |

| Blood | 0.15 |

| Liver | 0.55 |

| Kidney | 0.40 |

| Tumor | 0.20 |

| Bone | 1.80 |

Table 3: Illustrative ex vivo biodistribution of a 6,7-dimethoxy-4-(2-[¹⁸F]fluoroanilino)quinazoline derivative in a tumor-bearing mouse model. The low bone uptake indicates good in vivo stability against defluorination. Data adapted from a study by Punniyamurthy et al. nih.gov

Future Perspectives and Research Directions

Development of Highly Selective and Potent 2-(3-Fluorophenyl)quinazoline-Based Therapeutic Agents

The development of new therapeutic agents is increasingly focused on maximizing efficacy while minimizing off-target effects. For derivatives of this compound, a key area of research is the enhancement of their selectivity and potency towards specific biological targets, particularly in the realm of oncology.

Quinazoline (B50416) derivatives are known to function as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis (programmed cell death). mdpi.com For instance, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative has been shown to significantly inhibit the viability of oral squamous cell carcinoma (OSCC) cells. mdpi.comnih.gov This compound was found to induce cell cycle arrest in the G2/M phase, leading to mitotic arrest and subsequent apoptosis. mdpi.comnih.gov The pro-apoptotic effect was evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase), a key enzyme in DNA repair and cell death. mdpi.comnih.gov Furthermore, this derivative exhibited a synergistic cytotoxic effect when combined with the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU). mdpi.comnih.gov

Future research aims to build on these findings by modifying the substitution pattern on the quinazoline ring to fine-tune the molecule's interaction with its biological targets. The goal is to create analogues with superior selectivity for cancer cells, thereby reducing potential toxicity to healthy cells. Structure-activity relationship (SAR) studies are crucial in this endeavor, highlighting that substituents at the 2, 6, and 8 positions of the quinazoline ring are significant in determining pharmacological activity. nih.gov By systematically altering these substituents, researchers can optimize the therapeutic profile of this compound-based compounds.

Another research avenue involves targeting specific receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. The quinazoline scaffold is a well-established template for tyrosine kinase inhibitors (TKIs). ekb.egscispace.com For example, a novel compound, 6-fluoro-2-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10), has been synthesized and shows significant cytotoxicity, potentially acting as an anti-IGF-1R (Insulin-like growth factor 1 receptor) agent. scispace.com The development of derivatives that selectively inhibit kinases like EGFR (Epidermal Growth Factor Receptor) or VEGFR (Vascular Endothelial Growth Factor Receptor) is a major focus. ekb.egmdpi.com

| Derivative | Cancer Cell Line | Observed Effect | Potential Mechanism |

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone | Oral Squamous Cell Carcinoma (OSCC) | Inhibition of cell viability, synergistic effect with 5-FU. mdpi.comnih.gov | G2/M phase cell cycle arrest, apoptosis induction. mdpi.comnih.gov |

| 6-fluoro-2-(3-fluorophenyl)-4-(3-methoxyanilino)quinazoline (LJJ-10) | Osteosarcoma (U-2 OS) | High cytotoxicity. scispace.com | Inhibition of MMP-2 and MMP-9 protein levels and activities. scispace.com |

| N-[4-((3-fluorophenyl) amino)-7-methoxyquinazolin-6-yl]but-2-ynamide | Zika Virus (ZIKV) | Anti-ZIKV activity. eurjchem.com | Interaction with viral enzymes like methyltransferase. eurjchem.com |

This table presents selected research findings on this compound derivatives and their observed biological activities.

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Production

The translation of a promising compound from the laboratory to clinical application requires efficient, cost-effective, and environmentally friendly manufacturing processes. Consequently, a significant research effort is dedicated to developing novel and sustainable synthetic pathways for the scalable production of this compound and its derivatives.

Traditional methods for synthesizing quinazolines often involve multiple steps, harsh reaction conditions, and the generation of considerable waste. mdpi.com Modern synthetic chemistry is moving towards greener alternatives. One such approach is a metal-free synthesis of 2-substituted quinazolines, including this compound, via a salicylic (B10762653) acid-catalyzed green oxidation of o-aminobenzylamines. nih.govfrontiersin.org This method avoids the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product.

Catalysis plays a central role in sustainable synthesis. Iron-catalyzed reactions are gaining traction as iron is an abundant, inexpensive, and relatively non-toxic metal. mdpi.com Methods like the iron(III)-mediated synthesis of 2-(trifluoromethyl)quinazolinones from isatins demonstrate the potential of this approach. mdpi.com Similarly, copper-catalyzed tandem reactions provide an efficient and eco-friendly route to quinazolinone derivatives under aerobic conditions. nih.gov Palladium catalysis has also been employed for the one-pot, three-component synthesis of 2,3-disubstituted quinazolinones. mdpi.comnih.gov

Another innovative strategy involves the use of deep eutectic solvents (DESs) as a green reaction medium. tandfonline.com These solvents are biodegradable, have low toxicity, and can be recycled. The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been successfully demonstrated using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. tandfonline.com Furthermore, visible-light photocatalysis, using systems like curcumin-sensitized titanium dioxide, offers a renewable energy source to drive the synthesis of quinazoline derivatives under mild conditions, achieving high yields and catalyst reusability. mdpi.com

The scalability of these new methods is a critical factor. Researchers are working to adapt these green protocols from the laboratory bench (nmol to mmol scale) to larger, industrial-scale production (gram to kilogram scale) to ensure that these potentially life-saving compounds can be manufactured in sufficient quantities. rsc.org

| Synthetic Method | Key Features | Reactants/Catalysts | Advantages |

| Green Oxidation nih.govfrontiersin.org | Metal-free, green chemistry | o-Aminobenzylamines, Salicylic acid | Avoids heavy metal contamination, environmentally friendly. |

| Iron Catalysis mdpi.com | Use of abundant, low-toxicity metal | Isatoic anhydride, amidoximes, Iron(III) chloride | Cost-effective, eco-friendly. |

| Copper Catalysis nih.gov | Efficient tandem reaction | 2-aminobenzamide, tertiary amine, Copper catalyst | High yields, aerobic conditions. |

| Visible-Light Photocatalysis mdpi.com | Uses renewable energy | Aldehydes, urea, dimedone, Curcumin-sensitized TiO2 | Sustainable, mild conditions, high yields. |

| Deep Eutectic Solvents (DES) tandfonline.com | Green reaction medium | Anthranilic acid, amines, orthoester | Biodegradable, recyclable, improved reaction conditions. |

This table summarizes various novel and sustainable approaches for the synthesis of quinazoline derivatives.

Advanced Computational Modeling for Rational Design and Optimization

The integration of advanced computational modeling into the drug discovery process has revolutionized the rational design and optimization of new therapeutic agents. For the this compound scaffold, computational techniques are indispensable for predicting biological activity, understanding drug-target interactions, and guiding synthetic efforts.

Molecular docking is a primary tool used to simulate the binding of a ligand (the quinazoline derivative) to the active site of a target protein, such as a kinase or receptor. ijfmr.comresearchgate.net These simulations can predict the binding affinity and orientation of the compound, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. ijfmr.comnih.gov For example, docking studies on quinazoline derivatives targeting the EGFR tyrosine kinase domain have helped to explain their mechanism of action and guide the design of more potent inhibitors. frontiersin.org

Computational studies are also used to analyze the electronic properties of molecules. Density Functional Theory (DFT) calculations can be employed to understand the geometry, electronic structure, and reactivity of compounds like N-[4-((3-fluorophenyl) amino)-7-methoxyquinazolin-6-yl]but-2-ynamide, which has shown anti-Zika virus activity. eurjchem.com Such analyses help to elucidate how the molecule's electronic properties contribute to its biological function. eurjchem.com

Design and Synthesis of Multifunctional Hybrid Compounds Incorporating the this compound Moiety

A cutting-edge strategy in drug design is the creation of multifunctional hybrid compounds. This approach involves covalently linking two or more distinct pharmacophores to generate a single molecule capable of interacting with multiple biological targets. frontiersin.orgnih.gov This can lead to enhanced efficacy, overcome drug resistance, and potentially reduce the number of medications a patient needs to take. The this compound moiety is an attractive scaffold for inclusion in such hybrids due to its proven therapeutic potential.

Recent research has explored the synthesis of various quinazoline-based hybrids. For example, quinazoline has been linked to other heterocyclic systems like 1,2,3-triazole, anthraquinone, and β-carboline. frontiersin.orgnih.govjscimedcentral.com These hybrids are designed to act as multi-target anticancer agents. A hybrid of quinazoline and a 1,2,3-triazole ring, for instance, was shown to decrease the expression of EGFR and induce apoptosis. nih.gov Similarly, anthraquinone-quinazoline hybrids have been developed as multi-target ligands that can induce DNA damage and enhance radiosensitivity in cancer cells. frontiersin.orgnih.gov

The future in this area lies in the rational design of novel hybrids incorporating the this compound scaffold. By strategically combining it with other known anticancer, anti-inflammatory, or antimicrobial agents, it is possible to create innovative therapeutics with unique, synergistic, or additive pharmacological profiles. researchgate.netindexcopernicus.com

| Hybrid Compound Type | Combined Pharmacophores | Intended Therapeutic Target/Action |

| Quinazoline-Triazole nih.gov | Quinazoline + 1,2,3-Triazole | Dual-target anticancer agents (e.g., EGFR inhibition, ROS generation). |

| Quinazoline-Anthraquinone frontiersin.orgnih.gov | Quinazoline + Anthraquinone | Multi-target anticancer agents (e.g., p-EGFR downregulation, DNA damage). |

| Quinazoline-Alkylphosphocholine nih.gov | Quinazoline (Gefitinib) + Alkylphosphocholine | Multi-target anticancer agents (e.g., Akt phosphorylation inhibition). |

| Quinazolinone-Amino Acid mdpi.com | Quinazolinone + Amino Acid | Dual inhibitors of EGFR kinase and tubulin polymerization. |

| Quinazoline-β-carboline jscimedcentral.com | Quinazolinone + β-carboline | DNA intercalative topoisomerase I inhibitors. |

| Quinazoline-Thiosemicarbazone mdpi.com | Quinazoline + Thiosemicarbazone | Potential VEGFR2 inhibitors. |

This table illustrates the diversity of hybrid compounds being developed based on the quinazoline scaffold to achieve multifunctional therapeutic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-(3-Fluorophenyl)quinazoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted anilines and quinazoline precursors. For example, 2-fluoroaniline can react with halogenated quinazoline derivatives under reflux in polar aprotic solvents (e.g., DMF) with a catalyst like K₂CO₃ . Reaction temperature (80–120°C) and stoichiometry are critical: excess fluorophenyl reagents improve yields, while prolonged heating may degrade sensitive functional groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Comparative studies show yields ranging from 39.5% to 65% depending on substituents .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and fluorine-induced deshielding in adjacent carbons (e.g., C-F coupling in ¹H NMR: J = 8–12 Hz) .

- LC-MS : Molecular ion peaks [M+H]⁺ confirm molecular weight (e.g., m/z 253.27 for C₁₄H₁₀FN₃) .

- X-ray Crystallography : Bond angles (e.g., C3-C4-C10 = 119.85°) and intermolecular interactions (e.g., N–H···N hydrogen bonds) are resolved to validate stereoelectronic effects .

Q. What are the foundational biological activities reported for this compound derivatives?

- Methodological Answer : Screening assays reveal:

- Antitumor Activity : IC₅₀ values of 10.5–15.0 µM against breast cancer (MCF-7) and leukemia (K562) cell lines via topoisomerase inhibition .

- Antiangiogenic Effects : Derivatives like HMJ-30 inhibit human umbilical vein endothelial cell (HUVEC) proliferation by downregulating VEGF signaling .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the electronic properties and reactivity of quinazoline derivatives in drug design?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution (EAS) reactivity at the quinazoline core. DFT calculations show decreased electron density at the C4 position (Mulliken charge: −0.12 vs. −0.08 for non-fluorinated analogs), favoring nucleophilic attacks. This property improves binding to kinase ATP pockets (e.g., EGFR) by stabilizing π-π stacking with Phe residues .

Q. What in vitro and in vivo models are used to study the biological activity of this compound derivatives, and how do structural modifications affect potency?

- Methodological Answer :

- In Vitro :

- Kinase Assays : Fluorescence polarization assays measure IC₅₀ against tyrosine kinases (e.g., EGFR, IC₅₀ = 0.8 µM for 6-fluoro derivatives) .

- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cells .

- In Vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) show 40–60% tumor volume reduction at 50 mg/kg doses. Substituents like chloro or methoxy groups at C6 improve bioavailability but may increase hepatotoxicity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration in cell culture) or structural variability. Strategies include:

- Meta-Analysis : Normalize IC₅₀ values using pIC₅₀ (-logIC₅₀) to compare potency across studies .

- SAR Studies : Systematic substitution at C2 (e.g., 3-fluorophenyl vs. 4-fluorophenyl) identifies steric and electronic contributions to activity .

- Proteomics : SILAC (stable isotope labeling) quantifies target engagement differences in kinase signaling pathways .

Q. What computational methods are employed to predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Glide predicts binding poses in EGFR (PDB: 1M17). Fluorophenyl groups show favorable interactions with Leu694 and Met793 .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : CoMFA/CoMSIA correlates logP and polar surface area (PSA) with permeability (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.